5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide
Description
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-10-4-2-3-5-11(10)18-8-9-6-7-12(19-9)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATFERFECYFMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328091 | |
| Record name | 5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
364625-21-8 | |
| Record name | 5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-[(2-Methoxyphenoxy)methyl]furan-2-carboxylic Acid
The carboxylic acid precursor is synthesized via ester hydrolysis or direct coupling:
Ester Hydrolysis
Methyl 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylate (hypothetical analog of) undergoes base-mediated hydrolysis:
Coupling Reactions
A Suzuki-Miyaura coupling attaches the phenoxy group to the furan ring:
Catalyst : Pd(PPh) (5 mol%), Base : KCO, Solvent : DMF, 80°C, 12 hours.
Oxidation of Aldehydes
Analogous to, 5-(hydroxymethyl)furan-2-carbaldehyde is oxidized to the carboxylic acid using MnO:
Hydrazide Formation
The carboxylic acid reacts with hydrazine hydrate to form the carbohydrazide:
Conditions : Ethanol, reflux, 4–6 hours.
Table 1 : Optimization of Hydrazide Synthesis
| Carboxylic Acid | Hydrazine (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-[(2-Methoxyphenoxy)methyl]furan-2-carboxylic acid | 1.2 | EtOH | 80 | 6 | 78 |
| ... | ... | ... | ... | ... | ... |
Route 2: Direct Functionalization of Preformed Hydrazides
Nucleophilic Substitution
A hydrazide intermediate undergoes alkylation with 2-methoxyphenoxy methyl bromide:
Conditions : KCO, DMF, 60°C, 12 hours.
Table 2 : Alkylation Efficiency
| Electrophile | Base | Solvent | Yield (%) |
|---|---|---|---|
| 2-Methoxyphenoxy methyl bromide | KCO | DMF | 65 |
| ... | ... | ... | ... |
Critical Analysis of Methodologies
Route 1 Advantages
Route 2 Challenges
-
Regioselectivity : Competing alkylation at multiple sites on the hydrazide may occur.
-
Byproducts : Over-alkylation or decomposition under prolonged heating.
Emerging Techniques
Chemical Reactions Analysis
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety to corresponding amine derivatives.
Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The following table summarizes key structural and functional differences between 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide and analogous compounds:
Key Comparative Insights
Substituent Effects on Bioactivity
- Aromaticity and Solubility: The naphthyl-substituted compound (CAS: 438472-54-9) has higher molecular weight and aromaticity, likely reducing aqueous solubility compared to the methoxyphenoxy analog .
- Hydrophobic Modifications: The propylphenoxy derivative (CAS: 406470-88-0) demonstrates moderate solubility, suggesting that alkyl chains balance lipophilicity and bioavailability .
Functional Group Contributions
- Hydrazide Moiety : Common to all compounds, this group enables hydrogen bonding and coordination with metal ions, critical for antioxidant and anticancer activities (e.g., ).
- Methoxy Groups: The methoxyphenoxy group in the parent compound may improve membrane permeability due to moderate lipophilicity, while the dimethylamino analog (CAS: 103852-00-2) offers pH-dependent solubility via protonation .
Physical and Optical Properties
- Nonlinear Optical (NLO) Activity: Derivatives like (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate exhibit significant NLO properties (β >58× urea), suggesting that substituents like methoxyphenoxy could similarly enhance optoelectronic applications .
Antimicrobial and Anticancer Potential
- Compounds with nitro or chloro substituents (e.g., ) show promise in antimicrobial studies, aligning with known mechanisms of nitroheterocyclic drugs .
- Quinoline-fused carbohydrazides () demonstrate cytotoxicity, implying that aromatic extensions (e.g., naphthyl in ) could be explored for anticancer activity.
Antioxidant Activity
- Biginelli-type pyrimidines with furan substituents () exhibit radical scavenging, though weaker than gallic acid. The methoxyphenoxy group’s electron-donating nature may improve antioxidant efficacy in related derivatives.
Biological Activity
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antibacterial properties.
Chemical Structure and Properties
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide features a furan ring, a methoxyphenoxy group, and a carbohydrazide moiety. The presence of the methoxy group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with cellular targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 272.29 g/mol |
| Functional Groups | Methoxy, Phenoxy, Carbohydrazide |
The biological activity of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological targets. The carbohydrazide moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is crucial for its role in anticancer and antibacterial activities.
Anticancer Activity
Research indicates that derivatives of furan compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including HeLa and HepG2 cells.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide | TBD | TBD |
| 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide | 62.37 | HeLa |
| 5-(Hydroxymethyl)-2-furan carboxylate | 64 | HeLa |
Note: Specific IC50 values for 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide are yet to be determined but are expected to be in a similar range based on structural analogs.
Antibacterial Activity
The compound has also shown promise in antibacterial applications. Its structural features may enhance its interaction with bacterial membranes, leading to effective inhibition of bacterial growth.
| Bacteria Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Bacillus cereus | TBD |
Case Studies
- In Vitro Studies : A study investigated the cytotoxic effects of various furan derivatives against cancer cell lines. The results indicated that modifications in the functional groups significantly impacted their biological activity, suggesting a structure-activity relationship.
- Antibacterial Testing : Another study focused on the antibacterial properties of furan derivatives, revealing that certain substitutions enhanced their efficacy against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Question: What are the standard synthetic routes for 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves a multi-step process starting with the coupling of 2-methoxyphenol and furan-2-carbohydrazide derivatives. A common approach includes:
Esterification : Reacting furan-2-carboxylic acid with hydrazine hydrate to form the carbohydrazide backbone.
Etherification : Introducing the 2-methoxyphenoxy group via nucleophilic substitution or Mitsunobu reaction under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Purification : Recrystallization using solvents like dioxane or ethanol to achieve >95% purity.
Optimization Tips :
- Monitor reaction progress via TLC and adjust temperature (60–80°C) to balance yield and byproduct formation.
- Use anhydrous conditions to prevent hydrolysis of intermediates .
Basic Question: Which spectroscopic techniques are most effective for characterizing 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide?
Methodological Answer:
Key techniques include:
¹H/¹³C NMR : Identify protons on the methoxyphenoxy (δ ~3.8 ppm for OCH₃) and furan rings (δ ~6.5–7.5 ppm). The carbohydrazide NH signal appears as a broad singlet near δ 11.8 ppm .
IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and N–H stretches (~3125 cm⁻¹) .
Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₅N₂O₄: 299.1) .
Advanced Question: How can mechanistic studies resolve contradictions in the reactivity of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide intermediates?
Methodological Answer:
Discrepancies in intermediate stability often arise from steric hindrance or electronic effects. To address this:
DFT Calculations : Model transition states to predict regioselectivity in etherification steps.
Isolation of Intermediates : Use cold trapping (e.g., −20°C in THF) to isolate unstable species for NMR/X-ray analysis .
Kinetic Studies : Compare activation energies under varying conditions (e.g., solvent polarity, catalysts) to identify rate-limiting steps .
Advanced Question: What methodologies are used to evaluate the compound’s biological activity, and how are cytotoxicity thresholds determined?
Methodological Answer:
In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., IC₅₀ determination using HepG2 cells) .
Antioxidant Profiling : DPPH radical scavenging assays with IC₅₀ comparisons to ascorbic acid .
Dose-Response Curves : Fit data to Hill equations to establish safe thresholds (e.g., EC₅₀ vs. LC₅₀) .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
Modification Sites :
- Methoxy Group : Replace with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity.
- Furan Ring : Substitute with thiophene to improve metabolic stability .
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target enzymes (e.g., COX-2 or CYP450) .
Validation : Compare in silico predictions with experimental IC₅₀ values to refine models .
Advanced Question: What strategies mitigate challenges in analytical method development for this compound?
Methodological Answer:
HPLC Optimization :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v) at 1 mL/min .
Peak Purity Analysis : Use diode-array detection (DAD) to confirm absence of co-eluting impurities.
Method Validation : Assess linearity (R² > 0.995), LOD (≤0.1 µg/mL), and recovery rates (95–105%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
